molecular formula C8H7BrCl2 B6161094 1-(bromomethyl)-2,4-dichloro-3-methylbenzene CAS No. 1804896-58-9

1-(bromomethyl)-2,4-dichloro-3-methylbenzene

Cat. No.: B6161094
CAS No.: 1804896-58-9
M. Wt: 253.95 g/mol
InChI Key: NEKCSVURSZPIDB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,4-dichloro-3-methylbenzene is an organic compound with the molecular formula C8H7BrCl2 It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, dichloro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2,4-dichloro-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-dichloro-3-methyltoluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. This ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2,4-dichloro-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH-), alkoxides (RO-), or amines (NH2-).

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 2,4-dichloro-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, often at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under reflux conditions.

    Reduction: Carried out in anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include 2,4-dichloro-3-methylbenzyl alcohol, ethers, or amines.

    Oxidation: The major product is 2,4-dichloro-3-methylbenzoic acid.

    Reduction: The primary product is 2,4-dichloro-3-methylbenzyl alcohol.

Scientific Research Applications

1-(Bromomethyl)-2,4-dichloro-3-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of polymers and advanced materials due to its reactive bromomethyl group.

    Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicinal Chemistry: Explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which 1-(bromomethyl)-2,4-dichloro-3-methylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, its activity would depend on its interaction with molecular targets such as enzymes or receptors, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

    1-(Bromomethyl)-2,4-dichlorobenzene: Lacks the methyl group, which can affect its reactivity and applications.

    1-(Bromomethyl)-3,5-dichloro-2-methylbenzene: Positional isomer with different substitution pattern, leading to variations in chemical behavior.

    1-(Chloromethyl)-2,4-dichloro-3-methylbenzene: Similar structure but with a chloromethyl group instead of bromomethyl, resulting in different reactivity.

Uniqueness: 1-(Bromomethyl)-2,4-dichloro-3-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the benzene ring makes it a versatile intermediate in organic synthesis.

This compound’s distinct structure and reactivity profile make it valuable for various applications in chemistry, biology, and industry.

Properties

CAS No.

1804896-58-9

Molecular Formula

C8H7BrCl2

Molecular Weight

253.95 g/mol

IUPAC Name

1-(bromomethyl)-2,4-dichloro-3-methylbenzene

InChI

InChI=1S/C8H7BrCl2/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3

InChI Key

NEKCSVURSZPIDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)CBr)Cl

Purity

95

Origin of Product

United States

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